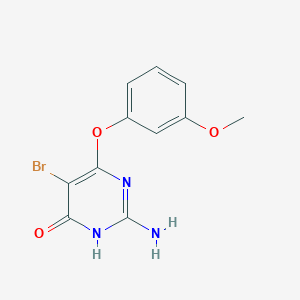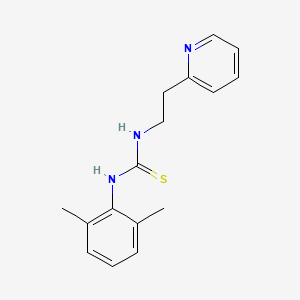![molecular formula C20H18N2O3 B5547846 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)
4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as DIMBOA, and it is a natural product that is produced by many plants, including maize, wheat, and rye. DIMBOA has been found to possess various biological activities, including antibacterial, antifungal, and antiviral properties, making it a promising candidate for drug development and other applications.
Mécanisme D'action
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. DIMBOA has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and metabolic pathways. In insects, DIMBOA has been shown to disrupt their digestive systems and inhibit their growth and reproduction.
Biochemical and Physiological Effects:
DIMBOA has been found to have various biochemical and physiological effects on different organisms. In plants, DIMBOA has been shown to act as a defense mechanism against herbivores and pathogens. In animals, DIMBOA has been found to have antioxidant properties and to improve liver function. However, the effects of DIMBOA on human health are not fully understood, and more research is needed to determine its safety and potential health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DIMBOA in lab experiments is its natural origin, which makes it a more environmentally friendly alternative to synthetic compounds. DIMBOA also has a wide range of biological activities, making it a versatile compound for different applications. However, one of the limitations of using DIMBOA in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of DIMBOA. One area of interest is the development of new drugs based on the structure of DIMBOA for the treatment of various infections. Another area of interest is the use of DIMBOA as a natural pesticide in agriculture to reduce the use of synthetic pesticides. Additionally, the use of DIMBOA as a building block for the synthesis of new materials with unique properties is another area of research that holds promise for future applications. Overall, the study of DIMBOA and its potential applications is an exciting area of research that has the potential to lead to significant advancements in various fields.
Méthodes De Synthèse
The synthesis of DIMBOA involves several steps, starting from the reaction of 2-aminophenol with ethyl acetoacetate to form 2-phenyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with 1,2-dimethyl-3-indolylacetonitrile in the presence of a base to form the final product, 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one. The synthesis of DIMBOA has been optimized over the years, with various modifications to improve the yield and purity of the product.
Applications De Recherche Scientifique
DIMBOA has been extensively studied for its potential applications in various fields. In medicine, DIMBOA has been found to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs to combat infections. In agriculture, DIMBOA has been shown to have herbicidal and insecticidal properties, making it a potential natural pesticide. In materials science, DIMBOA has been used as a building block for the synthesis of various polymers and materials with unique properties.
Propriétés
IUPAC Name |
4-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-20(14-7-3-4-8-15(14)21(13)2)17(23)11-22-16-9-5-6-10-18(16)25-12-19(22)24/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJPJUANZTUGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)COC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[({2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B5547763.png)
![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)
![(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)


![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)
![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)
![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)

![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)
![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)

![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)
![7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5547882.png)